![molecular formula C16H13FN2OS B11542372 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine CAS No. 61383-58-2](/img/structure/B11542372.png)
4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is a chemical compound with the molecular formula C19H14F4N2OS2 It is characterized by the presence of a thiazole ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the reaction of 4-fluoroaniline with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide to produce the desired thiazole compound. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or acetic acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have utilized the Sulforhodamine B assay to evaluate its effectiveness against human breast adenocarcinoma cell lines (MCF7). The results suggest that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms .
Molecular Modeling and Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and various biological targets. These studies help elucidate the binding affinities and modes of action of the compound within specific receptors or enzymes involved in disease processes. For instance, docking simulations have indicated favorable interactions with enzymes critical for cancer cell survival .
Activity Type | Tested Against | Method Used | Results |
---|---|---|---|
Antimicrobial | Various bacterial strains | Turbidimetric method | Significant inhibition observed |
Anticancer | MCF7 breast cancer cell line | Sulforhodamine B assay | Inhibition of cell proliferation |
Molecular Docking | Specific cancer-related enzymes | Computational docking | Favorable binding interactions |
Case Studies and Research Findings
Several studies highlight the importance of thiazole derivatives in drug discovery:
- A study focusing on the synthesis of related thiazole compounds demonstrated their potential as antimicrobial agents, confirming their effectiveness against resistant strains .
- Another investigation into the anticancer properties revealed that certain derivatives showed promising results in inhibiting tumor growth in vitro, suggesting their potential for further development as therapeutic agents .
- Computational studies have provided insights into the pharmacokinetic properties (ADME) of these compounds, indicating their suitability for further development in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
- 4-(4-bromophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
- 4-(4-methylphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
Uniqueness
4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Biological Activity
4-(4-Fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This compound belongs to a class of compounds known for their diverse pharmacological profiles, including anticancer and antimicrobial effects.
The molecular formula of this compound is C19H16FN3O2S with a molecular weight of 369.41 g/mol. Its structure includes a thiazole ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. Research indicates that compounds within this category exhibit moderate to significant antiproliferative activity against various cancer cell lines. For instance:
- Mechanism of Action : The compound acts as a tubulin inhibitor, disrupting microtubule dynamics, which is essential for cell division. This has been observed in studies where the compound induced cell cycle arrest at the G2/M phase in cancer cell lines such as SGC-7901 .
- Potency : The most potent analogs have shown IC50 values ranging from 0.36 to 0.86 µM in different cancer cell lines, indicating strong antiproliferative effects .
Antimicrobial Activity
In addition to its anticancer properties, thiazole derivatives have demonstrated antibacterial activity. A study involving magnetic nanoparticles coated with thiazole compounds showed effective inhibition of both Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus . The mechanism involves the diffusion of nanoparticles into bacterial membranes, leading to cell inactivation.
Structure-Activity Relationship (SAR)
The biological efficacy of thiazole derivatives can be significantly influenced by their structural components:
Case Studies
- Study on Tubulin Inhibition :
- Antibacterial Efficacy :
Properties
CAS No. |
61383-58-2 |
---|---|
Molecular Formula |
C16H13FN2OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13FN2OS/c1-20-15-5-3-2-4-13(15)18-16-19-14(10-21-16)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,19) |
InChI Key |
JTCIZQPNXGAQMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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